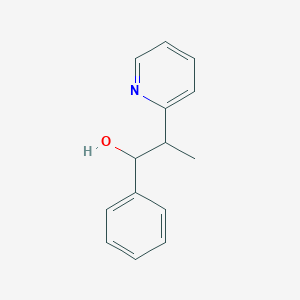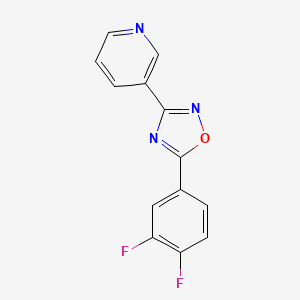![molecular formula C16H18N2O5S B8378987 (4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B8378987.png)
(4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a widely used antibiotic that belongs to the penicillin class of drugs. Penicillin V Potassium is particularly effective against gram-positive bacteria and is commonly used to treat bacterial infections such as strep throat, pneumonia, and skin infections .
準備方法
Synthetic Routes and Reaction Conditions: Penicillin V Potassium is synthesized through a fermentation process involving the mold Penicillium chrysogenum. The fermentation broth is then subjected to various purification steps to isolate the penicillin compound .
Industrial Production Methods: In industrial settings, the production of Penicillin V Potassium involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the antibiotic .
化学反応の分析
Types of Reactions: Penicillin V Potassium undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical usage.
Substitution: Penicillin V Potassium can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water and beta-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Penicilloic acid.
Oxidation: Various oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted penicillin derivatives.
科学的研究の応用
Penicillin V Potassium has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: Studied for its effects on bacterial cell wall synthesis and its interactions with bacterial enzymes.
Industry: Employed in the pharmaceutical industry for the production of various penicillin-based antibiotics.
作用機序
Penicillin V Potassium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. As a result, the bacterial cell wall weakens, leading to cell lysis and death .
類似化合物との比較
Penicillin G: Another penicillin antibiotic with a similar structure but less acid-stable compared to Penicillin V Potassium.
Amoxicillin: A broader-spectrum penicillin antibiotic with an additional amino group.
Ampicillin: Similar to amoxicillin but with a slightly different spectrum of activity.
Uniqueness: Penicillin V Potassium is unique due to its acid stability, which allows it to be administered orally. This makes it more convenient for patients compared to Penicillin G, which must be administered parenterally .
特性
分子式 |
C16H18N2O5S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
(4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24(16)23)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12?,14-,24-/m1/s1 |
InChIキー |
FCZNNHHXCFARDY-BYWFWHBCSA-N |
異性体SMILES |
CC1(C(N2[C@H]([S@]1=O)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
正規SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(7-Azabicyclo[2.2.1]heptan-7-yl)-4-methylpyridin-3-amine](/img/structure/B8378905.png)
![4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-nitroaniline](/img/structure/B8378907.png)




![1,4-Dioxa-8-thiaspiro[4.5]decane-6-carboxylic acid](/img/structure/B8378944.png)




![2-Oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B8378994.png)


